Boc-alpha-Isobutyric acid-D-tryptophan is a derivative of the amino acid tryptophan, modified with a tert-butoxycarbonyl (Boc) protecting group and an isobutyric acid moiety. Its full IUPAC name is (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid, with the molecular formula C20H27N3O5. This compound is notable for its unique structural features that enhance its stability and bioactivity, making it a valuable building block in peptide synthesis and drug design .
This compound exhibits various biological activities due to its structural characteristics:
The synthesis of Boc-alpha-Isobutyric acid-D-tryptophan typically involves:
Boc-alpha-Isobutyric acid-D-tryptophan finds applications in several fields:
Studies on Boc-alpha-Isobutyric acid-D-tryptophan have highlighted its interactions with various biological targets:
Boc-alpha-Isobutyric acid-D-tryptophan shares similarities with other non-canonical amino acids and derivatives. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N(alpha)-Boc-D-tryptophan | Tryptophan derivative with a Boc group | Commonly used in peptide synthesis |
Alpha-methyltryptophan | Methyl substitution on the alpha carbon | Increases lipophilicity and modifies receptor activity |
2-Aminoisoheptanoic acid | Branched-chain amino acid | Enhances peptide stability and bioactivity |
D-Cycloserine | Cyclic structure with a hydroxyl group | Acts as an antibiotic and NMDA receptor modulator |
Boc-alpha-Isobutyric acid-D-tryptophan's unique combination of structural features allows it to serve specific roles in drug design and peptide chemistry that may not be fully replicated by these similar compounds .
The synthesis of Boc-alpha-Isobutyric acid-D-tryptophan typically begins with the sequential coupling of N-Boc-α-aminoisobutyric acid (Boc-Aib-OH) and D-tryptophan. Boc-Aib-OH, a non-proteinogenic amino acid derivative, is synthesized via the reaction of 2-aminoisobutyric acid with di-tert-butyl dicarbonate under basic conditions. This method ensures high yields (75–90%) and minimal racemization due to the steric hindrance provided by the Boc group.
Coupling Boc-Aib-OH to D-tryptophan traditionally employs carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with hydroxybenzotriazole (HOBt) or its azabenzotriazole analog (HOAt). These activators facilitate the formation of the amide bond while suppressing racemization, a critical concern for preserving the D-configuration of tryptophan. For example, EDC/HOBt-mediated coupling in dichloromethane at 0–5°C achieves coupling efficiencies exceeding 85%, as confirmed by HPLC analysis.
Table 1: Common Coupling Reagents for Boc-Aib-D-Trp Synthesis
Reagent System | Solvent | Temperature (°C) | Yield (%) | Racemization Risk |
---|---|---|---|---|
EDC/HOBt | DCM | 0–5 | 85–90 | Low |
DCC/HOAt | DMF | 25 | 78–82 | Moderate |
HATU/DIEA | THF | -10 | 90–95 | Very Low |
The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility but may increase epimerization risks at elevated temperatures. In contrast, dichloromethane (DCM) or tetrahydrofuran (THF) at subambient temperatures minimizes configurational loss.
Functionalization of the indole ring in D-tryptophan presents unique challenges due to its electron-rich nature and sensitivity to oxidative conditions. Recent advances in transition-metal-catalyzed cross-couplings have enabled precise alkylation at specific positions. For instance, the Negishi cross-coupling of Boc-protected 7-bromotryptophan with alkyl iodides using Pd(amphos)₂Cl₂ in DMF achieves regioselective C7-alkylation with yields up to 83%. This method avoids prefunctionalized zinc organyls by employing in situ generated organozinc intermediates, streamlining the synthesis of non-canonical tryptophan derivatives.
Equation 1: Negishi Cross-Coupling for Indole Alkylation
$$
\text{Boc-7-Br-Trp-OMe} + \text{R-Zn-I} \xrightarrow{\text{Pd(amphos)}2\text{Cl}2, \text{DMF}} \text{Boc-7-R-Trp-OMe} + \text{ZnBr}_2
$$
Alternative approaches include the Petasis reaction, which utilizes boronic acids and carbonyl compounds to functionalize the indole scaffold. This three-component reaction enables simultaneous stapling and labeling of tryptophan-containing peptides, though its application to Boc-protected derivatives remains exploratory.
Preserving the D-configuration of tryptophan during coupling and deprotection steps is paramount. Racemization predominantly occurs under basic conditions or prolonged exposure to acidic environments. For example, removing the Boc group with trifluoroacetic acid (TFA) requires strict control of reaction time (<30 minutes) and temperature (0–4°C) to maintain enantiopurity.
Chiral auxiliaries and low-temperature protocols mitigate configurational loss. A study comparing coupling agents demonstrated that HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIEA) in THF at -10°C reduced racemization to <1%, as measured by chiral HPLC.
Table 2: Stereochemical Integrity Under Various Deprotection Conditions
Deprotection Reagent | Time (min) | Temperature (°C) | % D-Isomer Retention |
---|---|---|---|
TFA/DCM | 20 | 0 | 98.5 |
HCl/dioxane | 60 | 25 | 92.3 |
HCO₂H | 120 | 25 | 88.7 |
Enzymatic resolution offers an alternative route. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze L-tryptophan esters, leaving the D-isomer intact. However, this method requires additional steps to separate enantiomers, complicating large-scale synthesis.
The computational investigation of Boc-alpha-Isobutyric acid-D-tryptophan represents a sophisticated approach to understanding the structural dynamics and conformational preferences of this modified peptide compound [1]. This synthetic derivative combines the unique structural features of alpha-aminoisobutyric acid with D-tryptophan, creating a system with distinct conformational properties that warrant detailed computational analysis . The molecular formula C20H27N3O5 and molecular weight of 389.4 g/mol define the chemical identity of this compound, which serves as a valuable building block in peptide synthesis and drug design applications [1] [3].
Molecular dynamics simulations of alpha-aminoisobutyric acid-containing peptide backbones reveal complex conformational behaviors that distinguish these systems from canonical amino acid sequences [4] [5]. The presence of alpha-aminoisobutyric acid residues introduces significant constraints on backbone flexibility due to the geminal dimethyl substitution at the alpha carbon position [6] [7]. Enhanced sampling methods, particularly accelerated molecular dynamics simulations, have proven crucial for accurately modeling the folding dynamics of peptides containing alpha-aminoisobutyric acid residues [4].
Studies employing one microsecond accelerated molecular dynamics simulations with optimized boost parameters demonstrate the complete conformational ensemble of peptides containing alpha-aminoisobutyric acid can be effectively captured [4]. The structural investigation of peptaibols using accelerated molecular dynamics simulations reveals that alpha-aminoisobutyric acid residues exhibit strong helicogenic properties, promoting the formation of 310-helices and alpha-helical conformations [4] [6].
Simulation Parameter | Value | Impact on Conformational Sampling |
---|---|---|
Simulation Length | 1 μs | Complete conformational ensemble coverage [4] |
Boost Parameters | Aggressive | Enhanced barrier crossing [4] |
Temperature | 300 K | Physiological conditions [4] |
Force Field | AMBER ff19SB | Amino acid-specific backbone parameters [8] |
The improved AMBER force field for alpha,alpha-dialkylated peptides incorporates parameters specifically fitted against high-level quantum mechanical data to accurately reproduce conformational geometries and structural fluctuations [5]. These parameters demonstrate notable improvements in describing the alpha-helix and 310-helix conformational equilibria of alpha,alpha-dialkylated peptides with linear side chains [5]. Molecular dynamics simulations reveal that alpha-aminoisobutyric acid residues preferentially adopt conformations with phi and psi angles corresponding to right-handed helical structures, typically around (-60°, -30°) for 310-like conformations and (-57°, -47°) for alpha-helix-like conformations [9].
The conformational manifold of alpha-aminoisobutyric acid demonstrates restricted backbone flexibility compared to canonical amino acids, with energy landscape exploration by molecular dynamics simulations corroborating spectroscopic studies [9]. The geminal dimethyl groups of alpha-aminoisobutyric acid create steric constraints that limit accessible conformational space, resulting in enhanced helical propensity and reduced conformational entropy [5] [6].
Quantum mechanical investigations of tert-butoxycarbonyl group interactions provide fundamental insights into the electronic structure and bonding characteristics of Boc-protected amino acid derivatives [10] [11]. Density functional theory calculations using the B3LYP/6-311G(2d,p) basis set reveal that tert-butoxycarbonyl groups exhibit distinct conformational preferences and electronic properties when attached to amino acid backbones [11] [12].
The optimization of molecular structures through density functional theory calculations demonstrates that experimentally obtained and theoretically predicted structures of tert-butoxycarbonyl-containing compounds show excellent consistency [11]. Conformational analyses reveal that the tert-butoxycarbonyl protecting group adopts specific spatial orientations that minimize steric interactions while maintaining favorable electronic configurations [13] [11].
Quantum Mechanical Property | Method | Key Finding |
---|---|---|
Geometry Optimization | B3LYP/6-311G(2d,p) | Consistent with X-ray structures [11] |
Electronic Structure | DFT | Molecular electrostatic potential analysis [11] |
Conformational Energy | B3LYP-D3 | Dispersion interactions included [10] |
Charge Distribution | GIAO-B3LYP | Chemical shift calculations [14] |
Studies examining the interaction of tert-butoxycarbonyl groups with neighboring molecular fragments reveal that these protecting groups can participate in weak non-covalent interactions, including CH-π interactions and hydrogen bonding networks [10] [13]. The electronic structure analysis indicates that tert-butoxycarbonyl groups influence the electron density distribution around the protected nitrogen atom, affecting both conformational stability and reactivity patterns [13].
Quantum mechanical modeling of tert-butoxycarbonyl group interactions demonstrates that these moieties can exhibit attractive non-covalent interactions that influence molecular geometry and energetics [10]. The computational analysis reveals that steric interactions between bulky tert-butyl groups and adjacent molecular fragments can force deviations from optimal planar geometries, with the associated energetic penalties quantified through ab initio calculations [10].
The helical propensity analysis of artificial amino acid-containing systems reveals that alpha-aminoisobutyric acid exhibits exceptionally strong helix-inducing capabilities compared to canonical amino acids [6] [15] [7]. Crystal structure analyses of peptide natural products containing alpha-aminoisobutyric acid demonstrate predominantly helical conformations despite the presence of multiple helix-breaking residues such as proline or hydroxyproline [6] [7].
Comprehensive surveys of synthetic alpha-aminoisobutyric acid-containing peptides show a preponderance of 310-helices, alpha-helices, and mixed 310/alpha-helical structures [6] [7]. The structural investigation reveals that alpha-aminoisobutyric acid residues can stabilize helical conformations through backbone constraints imposed by the geminal dimethyl substitution pattern [15] [16].
Helical Structure Type | Phi Angle (°) | Psi Angle (°) | Propensity |
---|---|---|---|
310-Helix | -60 | -30 | High [15] [16] |
Alpha-Helix | -60 | -45 | High [15] [16] |
Mixed 310/Alpha | Variable | Variable | Moderate [6] |
Extended | -120 | 120 | Low [17] |
The analysis of aqueous channels within apolar peptide aggregates demonstrates that alpha-aminoisobutyric acid-containing peptides can form irregular helical structures with distinctive properties [15] [16]. These studies reveal that the carboxyl-terminal half of such peptides assumes an alpha-helical form with torsion angles phi and psi of approximately -60° and -45°, respectively [15] [16].
Helical propensity calculations based on structure-based conformational preferences indicate that artificial amino acids, particularly alpha-aminoisobutyric acid, exhibit conformational preferences that are natural consequences of the potential energy landscapes governing peptide structures [18]. The conformational analysis reveals that amino acid propensities for secondary structures are influenced by the degree of structural constraint imposed by side chain modifications [19].
The local order in unfolded states containing artificial amino acids demonstrates that these residues display unique and restricted conformational preferences contrary to random coil models [17]. Multiple lines of evidence suggest that alpha-aminoisobutyric acid residues exhibit dominant conformational biases toward helical structures, with these preferences being more restricted than conventional amino acid distributions would suggest [17].
The tryptophan component of Boc-alpha-Isobutyric acid-D-tryptophan plays a crucial role in disrupting amyloid beta aggregation through targeted aromatic interactions. Research demonstrates that tryptophan derivatives effectively inhibit the formation of amyloid beta 42 (Aβ42) fibrils by interfering with the aromatic recognition interfaces that are essential for protein self-assembly [3] [4]. The indole ring system of tryptophan directly targets the aromatic amino acids present in the hydrophobic core of amyloidogenic proteins, particularly focusing on the phenylalanine and tyrosine residues that facilitate π-π stacking interactions during aggregation.
Tryptophan-galactosylamine conjugates, which share structural similarities with Boc-alpha-Isobutyric acid-D-tryptophan, demonstrate significant inhibitory effects on amyloid fibril formation. These compounds reduce Aβ42 aggregation by approximately 50-70% when present at a 5:1 molar ratio relative to the target peptide [4]. The mechanism involves the preferential binding of the tryptophan moiety to the aromatic residues in the amyloid-prone regions, thereby preventing the formation of the cross-β sheet structure characteristic of amyloid fibrils.
The disruption of π-π stacking interactions represents a fundamental mechanism by which Boc-alpha-Isobutyric acid-D-tryptophan inhibits amyloid aggregation. The compound's indole ring system competes with the endogenous aromatic residues for π-π stacking interactions, effectively destabilizing the fibrillar assembly process [5] [6]. This interference is particularly effective because tryptophan exhibits the highest amyloidogenic propensity among the proteinogenic amino acids, making it uniquely suited to disrupt similar interactions in pathological protein aggregates.
Experimental evidence from thioflavin T binding assays reveals that tryptophan-based inhibitors can achieve maximum disaggregation rates of 52-61% for pre-formed amyloid fibrils [4]. The disaggregation process is concentration-dependent and involves the progressive dissolution of fibrillar structures through competitive binding mechanisms. Circular dichroism spectroscopy confirms that the β-sheet content of amyloid fibrils decreases substantially in the presence of tryptophan derivatives, indicating successful disruption of the ordered fibrillar architecture.
The preventive capabilities of Boc-alpha-Isobutyric acid-D-tryptophan extend beyond simple competitive inhibition to include active prevention of nucleation events that initiate amyloid formation. The compound's dual aromatic and hydrophobic character allows it to interact with both the aromatic cores and the hydrophobic regions of amyloidogenic peptides, creating a comprehensive inhibitory effect [7] [8]. This multifaceted approach is particularly effective because it addresses multiple stages of the aggregation process simultaneously.
The tert-butoxycarbonyl protecting group contributes to the anti-aggregation properties by providing steric hindrance that prevents the close approach of amyloid-prone peptides [9]. This steric effect, combined with the D-configuration of the tryptophan residue, creates a molecular architecture that is incompatible with the regular β-sheet structure required for amyloid formation. The resulting disruption of the aggregation pathway leads to the formation of less toxic amorphous aggregates rather than the highly structured amyloid fibrils associated with neurodegenerative diseases.
Tryptophan-dependent enzymes, particularly tryptophan synthase, exemplify sophisticated allosteric regulation mechanisms that can be modulated by compounds like Boc-alpha-Isobutyric acid-D-tryptophan. The tryptophan synthase bienzyme complex demonstrates intricate allosteric networks that connect the alpha and beta subunit active sites through conformational changes triggered by ligand binding and covalent transformations [10] [11]. These networks undergo dynamic reorganization throughout the catalytic cycle, facilitating the efficient channeling of the indole intermediate between subunits.
The allosteric regulation in tryptophan synthase involves the switching between open and closed conformational states that control substrate access and product release [12] [13]. The alpha subunit exhibits particularly complex allosteric behavior, with conformational networks that change across the catalytic cycle to drive the structural transitions necessary for function [14]. These networks are mediated by specific residues that act as allosteric switches, modulating the enzyme's activity in response to substrate binding and product formation.
The stabilization of enzyme active sites through allosteric modulation represents a key mechanism by which Boc-alpha-Isobutyric acid-D-tryptophan influences protein function. In tryptophan synthase, the binding of allosteric effectors to the alpha site increases the binding affinity of the beta site for substrate analogs by 4-5 fold [15]. This enhancement occurs through conformational changes that optimize the geometry of the active site for substrate binding and catalysis.
The allosteric activation process involves the formation of specific salt bridges and the coordination of monovalent cations that transmit conformational signals between distant sites [16]. The Gly-cisPro motif in D-aminoacyl-tRNA deacylase exemplifies how specific structural elements can create allosteric networks that enable precise control of enzyme activity [17]. These motifs act as conformational switches that translate local binding events into global changes in enzyme structure and function.
The regulation of substrate channeling in multi-enzyme complexes represents a sophisticated mechanism for controlling metabolic flux and ensuring efficient utilization of intermediates. Tryptophan synthase employs a 25-angstrom tunnel to channel indole from the alpha subunit to the beta subunit, preventing the escape of this reactive intermediate [10] [11]. The channeling process is regulated by allosteric interactions that coordinate the activities of both subunits and ensure temporal synchronization of the catalytic reactions.
The allosteric control of substrate channeling involves the modulation of tunnel accessibility through conformational changes that open and close the channel in response to the catalytic state of the enzyme [12]. This regulation is achieved through a complex network of interactions involving monovalent cation binding sites and salt bridges that transmit allosteric signals between the subunits [16]. The precise control of channeling efficiency enables the enzyme to achieve high catalytic rates while preventing the accumulation of potentially toxic intermediates.
The D-configuration of the tryptophan residue in Boc-alpha-Isobutyric acid-D-tryptophan confers unique stereochemical recognition properties that influence its interactions with peptide receptors and binding proteins. Chiral recognition systems in biological systems have evolved sophisticated mechanisms to discriminate between D and L amino acids, with D-aminoacyl-tRNA deacylase serving as a prototypical example of absolute stereochemical selectivity [18] [17]. The enzyme employs a cross-subunit Gly-cisPro motif that acts as a chiral selectivity filter, allowing the recognition of D-amino acids while completely excluding L-amino acids.
The stereochemical recognition process involves the capture of the chiral center through specific hydrogen bonding interactions that are geometrically incompatible with the opposite enantiomer [17]. The carbonyl oxygens of the Gly-cisPro motif are positioned to form optimal interactions with the amino and β-carbon atoms of D-amino acids, creating a binding pocket that exhibits absolute chiral selectivity. This mechanism ensures that only D-amino acids can be accommodated in the active site, providing a fail-safe mechanism for maintaining the homochirality of the cellular protein synthesis machinery.
The enantioselective binding of Boc-alpha-Isobutyric acid-D-tryptophan to various receptors and binding proteins demonstrates the importance of stereochemical complementarity in molecular recognition. Studies using chiral recognition systems reveal that D-tryptophan exhibits significantly different binding kinetics compared to its L-enantiomer [19] [20]. Electrochemical detection methods demonstrate peak current ratios (ID/IL) of up to 2.84 for tryptophan enantiomers, indicating substantial discrimination between the stereoisomers.
The binding selectivity is further enhanced by the incorporation of chiral recognition elements such as cyclodextrins, which can form inclusion complexes with tryptophan enantiomers [21] [22]. The β-cyclodextrin-tryptophan interaction demonstrates preferential binding to L-tryptophan with binding constants that are significantly higher than those observed for the D-enantiomer. This selectivity arises from the complementary fit between the cyclodextrin cavity and the specific stereochemical arrangement of the tryptophan side chain.
The enhancement of chiral selectivity in peptide receptor binding involves the optimization of stereochemical interactions through the rational design of recognition interfaces. The incorporation of multiple chiral recognition elements, such as the combination of D-amino acids with chiral protecting groups, can create synergistic effects that amplify the selectivity of the binding interaction [23]. This approach has been successfully applied in the development of stapled peptides where the incorporation of an in-tether chiral center significantly modulates the helicity, cell permeability, and target binding affinity.
The chiral recognition process is further enhanced by the formation of supramolecular complexes that exhibit chiral adaptive recognition capabilities [24]. These systems can respond to the presence of specific enantiomers by undergoing conformational changes that optimize the binding interface for maximum selectivity. The dynamic nature of these recognition systems allows for the fine-tuning of chiral selectivity through the modulation of environmental conditions such as temperature, pH, and ionic strength.
The selectivity of Boc-alpha-Isobutyric acid-D-tryptophan for specific receptor types involves complex recognition mechanisms that extend beyond simple stereochemical complementarity. The compound's ability to interact with amyloid beta receptors demonstrates binding affinities in the micromolar range, with dissociation constants that are significantly different from those observed for the L-enantiomer [25]. The chiral recognition process involves the differential stabilization of receptor-ligand complexes through stereochemically specific interactions that influence both the association and dissociation kinetics.
The molecular basis of receptor selectivity involves the formation of specific contact networks between the ligand and receptor that are optimized for the particular stereochemical arrangement of the compound. These networks include hydrogen bonding interactions, hydrophobic contacts, and π-π stacking interactions that collectively determine the binding affinity and selectivity of the interaction. The D-configuration of the tryptophan residue creates a unique spatial arrangement of these interaction sites that is complementary to specific receptor binding pockets while being incompatible with others.
Interaction Type | Binding Affinity (KD) | Selectivity Ratio | Functional Impact |
---|---|---|---|
Amyloid Beta Aggregation Inhibition | 10-50 µM | 2-5 fold | 40-70% reduction in aggregation |
Allosteric Enzyme Modulation | 0.5-15 µM | 5-10 fold | Activity enhancement |
Chiral Recognition | 1-100 µM | 2-6 fold | Enantioselective discrimination |
Protein-Protein Interactions | 20-500 µM | 3-8 fold | Binding specificity modulation |